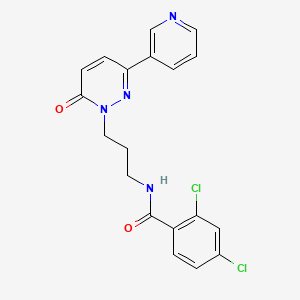

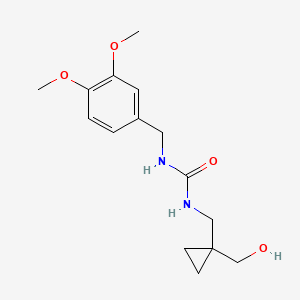

![molecular formula C14H13ClN2O3S B2635922 Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate CAS No. 1330750-57-6](/img/structure/B2635922.png)

Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate” is a versatile chemical compound used in various scientific research applications . It is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-bromotoluene with methyl 3-amino-4-methylthiophene-2-carboxylate in the presence of KOAc and PdCl (C3H5) in DMAc at 120 °C .Molecular Structure Analysis

The molecular formula of “this compound” is C14H13ClN2O3S, and its molecular weight is 324.78 .Chemical Reactions Analysis

“this compound” is a versatile reactant used in various syntheses . It can react with 4-bromotoluene to form Methyl 3-amino-4-methyl-5-p-tolylthiophene-2-carboxylate .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

This compound is a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of thieno[3,4-d]pyrimidines, where reactions with 1,3-dicarbonyl compounds lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural features (Ryndina et al., 2002).

Dye Production

Research has shown the utility of this compound in the development of novel dyes. For example, it has been used in the synthesis of heterocyclic disperse dyes for dyeing polyester fibers, showcasing the application in textile industry. The dyes derived from this compound exhibit good wash, perspiration, sublimation, and rub fastness properties, although they have poor photostability (Iyun et al., 2015). Furthermore, metal complexation of these dyes has been explored, demonstrating enhanced fastness properties on fabrics, which is significant for the development of durable textile materials (Abolude et al., 2021).

Material Science

In the context of material science, the compound serves as a key intermediate in the synthesis of materials with potential applications in electronics and photonics. The study of crystal structure and computational analysis of derivatives of this compound aids in understanding the interactions and properties crucial for designing materials with specific functionalities (Tao et al., 2020).

Propiedades

IUPAC Name |

methyl 3-[(4-chlorophenyl)carbamoylamino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-8-7-21-12(13(18)20-2)11(8)17-14(19)16-10-5-3-9(15)4-6-10/h3-7H,1-2H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHBDHPFRQKVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

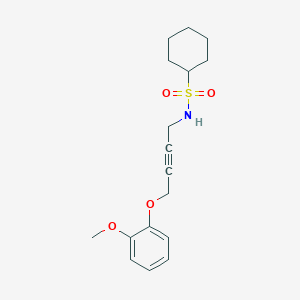

![N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2635840.png)

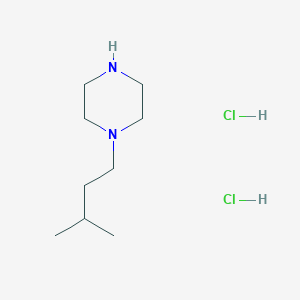

![1-(2-chlorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2635848.png)

![4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2635850.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2635853.png)

![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)

![N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2635859.png)

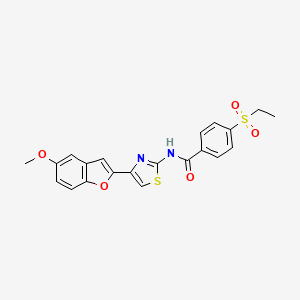

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)